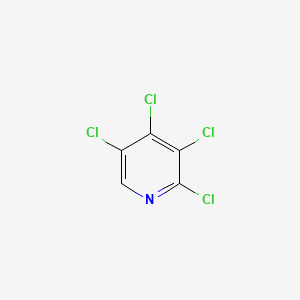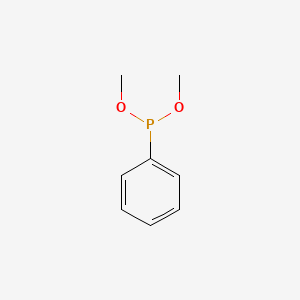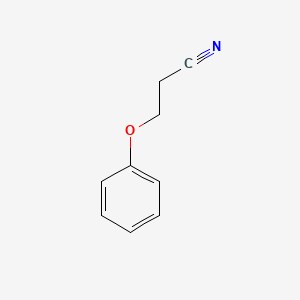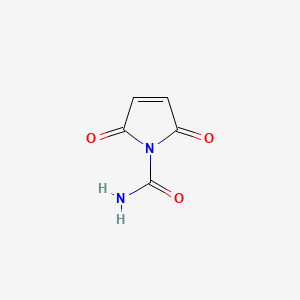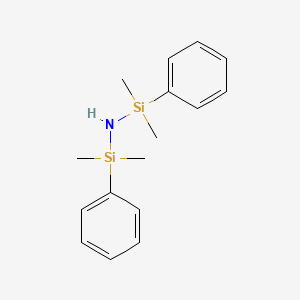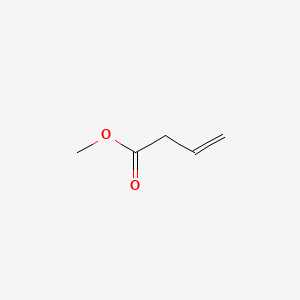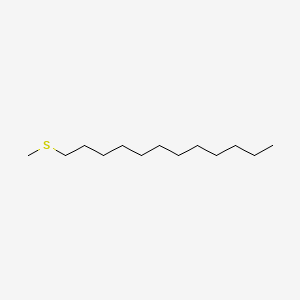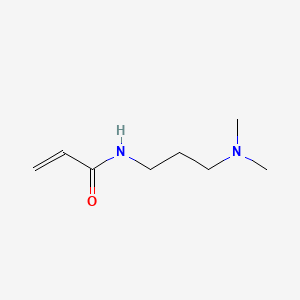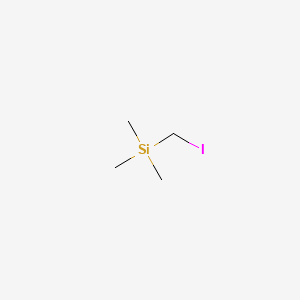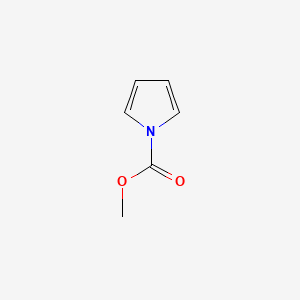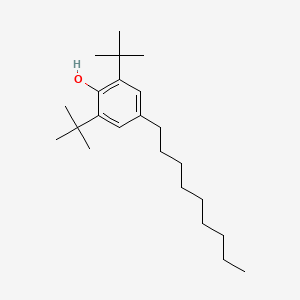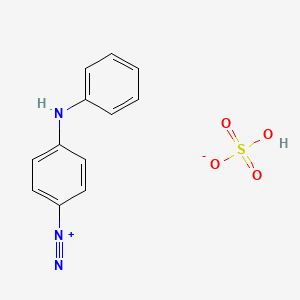![molecular formula C11H12O3S B1585642 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid CAS No. 7028-67-3](/img/structure/B1585642.png)
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid
概要
説明
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid is a chemical compound with the empirical formula C11H12O3S . Its molecular weight is 224.28 .
Molecular Structure Analysis
The molecular structure of 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid can be represented by the SMILES stringO=C(O)CCC(C1=CC=C(SC)C=C1)=O . This indicates that the compound contains a carboxylic acid group (-COOH) and a methylthio group (-SCH3) attached to a phenyl ring.
科学的研究の応用
Apoptosis Induction
4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the methionine salvage pathway, exhibits the ability to inhibit the growth of various human cell lines. This inhibition is achieved through apoptosis induction and a reduction in ornithine decarboxylase (ODC) activity. MTOB's effects are not simply due to ODC inhibition, as it induces apoptosis through mechanisms that are independent of caspase 3/7 activation and p53 presence (Tang, Kadariya, Murphy, & Kruger, 2006).
Cell Apoptosis in Lymphoid Cells
Methional, derived from 4-methylthio-2-oxobutanoic acid, serves as a cellular mediator of apoptosis in BAF3 lymphoid cells. This process involves DNA double-strand breaks, increased DNA fragmentation, and is specific to the simultaneous presence of the methylthio group (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Role in Ethylene Biosynthesis
4-Methylthio-2-oxobutanoate has been identified as a potential intermediate in the biosynthesis of ethylene from methionine in various microorganisms, including bacteria and fungi. This compound's presence suggests its significant role in methionine metabolism (Billington, Golding, & Primrose, 1979).
Antiproliferative Properties
The synthesis and evaluation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives highlight their potential as antiproliferative agents. These compounds, with their structure related to 4-[4-(Methylthio)phenyl]-4-oxobutanoic acid, exhibit properties that could inhibit DNA gyrase-ATPase activity, pointing towards their use in cancer therapy (Yurttaş, Evren, & Özkay, 2022).
Spectroscopic and Structural Studies
Studies on compounds like 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid have been conducted, focusing on their vibrational, structural, electronic, and optical properties. Such research aids in understanding the molecular characteristics and potential applications of these compounds in various fields, including material science and pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
特性
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methylthio)phenyl]-4-oxobutanoic acid | |
CAS RN |
7028-67-3 | |
| Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7028-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

